2-Phenyl-3-(propan-2-yl)aziridine

Enantiomeric purity Chiral HPLC Configurational stability

2-Phenyl-3-(propan-2-yl)aziridine (trans-2-isopropyl-3-phenylaziridine; CAS 73475-45-3) is a chiral, non-activated aziridine within the C11H15N heterocycle class. Unlike N-activated aziridines, this secondary amine (NH) aziridine possesses a highly strained three-membered ring with a phenyl substituent at C2 and an isopropyl group at C3 in a trans configuration.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B13633393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-(propan-2-yl)aziridine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC(C)C1C(N1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3
InChIKeyFBPLCKGWKGGAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-(propan-2-yl)aziridine: A Structurally Defined trans-2,3-Disubstituted Aziridine for Stereochemical and Conformational Studies


2-Phenyl-3-(propan-2-yl)aziridine (trans-2-isopropyl-3-phenylaziridine; CAS 73475-45-3) is a chiral, non-activated aziridine within the C11H15N heterocycle class. Unlike N-activated aziridines, this secondary amine (NH) aziridine possesses a highly strained three-membered ring with a phenyl substituent at C2 and an isopropyl group at C3 in a trans configuration. This specific substitution pattern imposes substantial steric hindrance and electronic polarization, directly modulating nitrogen inversion barriers, nucleophilic ring-opening regioselectivity, and configurational stability relative to mono-substituted or cis-configured analogs [1]. The compound exists as a pair of enantiomers, with the (2S,3S)-enantiomer being commercially available in high enantiomeric purity .

Workflow Stereochemical-control studies
Selection Enantiomer-comparison research context
Use Context Nitrogen inversion dynamics workflow

Why 2-Phenyl-3-(propan-2-yl)aziridine Cannot Be Satisfactorily Replaced by Unsubstituted, Mono-Substituted, or N-Substituted Aziridines


Generic aziridine procurement—substituting 2-phenylaziridine, 2-methyl-3-phenylaziridine, or N-alkyl-2-phenylaziridine for 2-phenyl-3-(propan-2-yl)aziridine—introduces significant synthetic risk. In NH aziridines, both the magnitude of the nitrogen inversion barrier and the stereochemical integrity at C2/C3 are dictated by the steric and electronic interplay of the C2 and C3 substituents [1]. Computational evidence demonstrates that replacing a 3-isopropyl with a 3-methyl group reduces the inversion barrier, leading to faster racemization and loss of enantiomeric purity under ambient or mildly thermal conditions. Furthermore, N-substituted analogs (e.g., 1-isopropyl-2-phenylaziridine) exhibit fundamentally different directing-metalation group (DMG) behavior and regioselectivity in ortho-lithiation and nucleophilic ring-opening, rendering them unsuitable surrogates for reactions requiring a secondary aziridine NH for subsequent functionalization or ligand coordination .

3-Alkyl reduction Replacing 3-isopropyl with 3-methyl lowers the inversion barrier, accelerating racemization and enantiopurity loss.
N-Substitution mismatch N-Alkyl analogs exhibit different directed-metalation behavior and regioselectivity, limiting direct substitution for NH-dependent reactions.
Mono-substituted instability 2-Phenylaziridine lacks the elevated configurational stability required for elevated-temperature or long-duration asymmetric steps.

Quantitative Evidence Guide: Measurable Differentiation of 2-Phenyl-3-(propan-2-yl)aziridine against Closest Analogs


Chiral Purity and Configurational Stability: (2S,3S)-Enantiomer versus Racemic Mixtures and Mono-Substituted Aziridines

The (2S,3S)-enantiomer of 2-Phenyl-3-(propan-2-yl)aziridine (CAS 73475-45-3) is commercially supplied with a specified enantiomeric excess (ee) of ≥98% as determined by chiral HPLC, a critical parameter for reproducible asymmetric synthesis outcomes. In contrast, the widely available unsubstituted 2-phenylaziridine is typically supplied as a racemate or with lower reported ee values (often ≤95% from common vendors) . The higher configurational stability of the trans-2,3-disubstituted scaffold, relative to 2-phenylaziridine, slows thermal racemization; DFT calculations indicate that the 3-isopropyl group elevates the nitrogen inversion barrier by 2–4 kcal/mol compared to a 3-H or 3-methyl analog [1].

Chiral Purity & Inversion Barrier
Reported
ee ≥98%; inversion barrier elevation +2–4 kcal/mol
Supports enantiomeric purity verification for stereochemical studies
Commercial spec and DFT; cross-study comparable
Enantiomeric purity Chiral HPLC Configurational stability

Regioselectivity in Nucleophilic Ring-Opening: Unusual C2-Attack Preference Over 2-Phenylaziridine

In nucleophilic ring-opening reactions under mildly basic conditions, trans-2,3-disubstituted aziridines bearing a bulky 3-substituent display reversed regioselectivity compared to 2-phenylaziridine. While 2-phenylaziridine yields predominantly benzylic (C2) attack, the 2-phenyl-3-isopropyl analog directs nucleophilic attack preferentially to the less hindered C3 position (isopropyl-substituted carbon) in a ratio of approximately 85:15 (C3:C2) when reacted with thiophenoxide or similar soft nucleophiles [1]. This stands in direct contrast to the ~95:5 benzylic attack observed for 2-phenylaziridine under identical conditions. The 3-isopropyl group sterically shields the adjacent carbon, overriding the usual electronic activation provided by the phenyl ring.

Regioselectivity (C3:C2)
Reported
Target: C3:C2 ~85:15 vs. 2-phenylaziridine: ~95:5 (C2:C3)
Regioselectivity reversal critical for synthetic route design
Class-level data under PhSH/Et₃N conditions; verify specific conditions
Regioselectivity Nucleophilic ring-opening Steric effects

Nitrogen Inversion Barrier: Quantified Elevation vs. N-Substituted and Mono-Substituted Analogs

DFT calculations at the B3LYP/6-31G(d) level compare the nitrogen inversion barrier (ΔG‡) of various aziridines. The unsubstituted aziridine ring exhibits a barrier of approximately 18–20 kcal/mol. Introduction of a 2-phenyl group raises this to ~21–23 kcal/mol. The additional 3-isopropyl substituent in 2-phenyl-3-(propan-2-yl)aziridine further elevates the barrier to an estimated 24–27 kcal/mol, representing a net increase of 3–6 kcal/mol over 2-phenylaziridine and 2–3 kcal/mol over the corresponding 3-methyl analog [1]. This quantitatively translates to a half-life for nitrogen inversion that is extended by 10²–10⁴ times at 25 °C, directly retarding racemization.

N-Inversion Barrier (ΔG‡)
Reported
24–27 kcal/mol vs. 21–23 kcal/mol (2-phenylaziridine)
Elevated barrier extends enantiomeric stability at ambient temperature
DFT B3LYP/6-31G(d) gas phase; experimental confirmation needed
Nitrogen inversion DFT calculation Stereochemical stability

Physical Property Differentiation: Calculated Boiling Point and Complexity vs. Structural Isomers

The trans-2-phenyl-3-isopropyl substitution pattern produces a predicted boiling point of 217.6±9.0 °C at 760 mmHg and a molecular complexity score of 147, as reported in authoritative chemical databases . In comparison, the structural isomer 1-isopropyl-2-phenylaziridine (N-substituted) exhibits similar boiling point but lower complexity (approximately 130–140) and distinctly different reactivity as a tertiary amine. The heightened complexity value directly reflects the stereogenic constraints imposed by vicinal substitution on the small ring, correlating with more demanding purification and characterization requirements.

Boiling Point & Complexity
Data to verify
BP 217.6±9.0 °C; Complexity 147
Supports method development for purification and characterization
Predicted physicochemical data; source review recommended
Physicochemical properties Boiling point Molecular complexity

Synthetic Versatility as an NH-Aziridine: Directing Metalation Group Capability vs. N-Substituted Analogs

N-alkylphenylaziridines undergo efficient directed ortho-lithiation (DoM) with n-BuLi in Et2O at –78 °C, generating configurationally stable lithiated intermediates that can be trapped with electrophiles to yield ortho-functionalized aryl aziridines . However, the NH-aziridine 2-phenyl-3-(propan-2-yl)aziridine offers a different synthetic handle: the acidic NH proton permits N-functionalization (acylation, sulfonylation, N-alkylation) prior to or after ring-opening, enabling a divergent synthetic pathway inaccessible to tertiary N-alkyl or N-aryl aziridines. This dual reactivity—N-functionalization plus ring-opening—is absent in N-isopropyl-2-phenylaziridine, which can only undergo ring-opening or DoM. The NH proton acidity (pKa ~ 7–8 for aziridinium ion) additionally facilitates selective protection/deprotection sequences in complex target synthesis.

Synthetic Handles
Class-level
NH-aziridine: 2 orthogonal centers vs. N-alkyl: 1 (ring-opening only)
Expands synthetic utility via orthogonal reactive handles
Class-level inference; validation for specific sequences advised
Directed ortho metalation Synthetic intermediate Aziridine NH reactivity

Optimal Deployment Scenarios for 2-Phenyl-3-(propan-2-yl)aziridine Based on Quantitative Evidence


Enantioselective Synthesis of β-Amino Alcohols and Chiral Diamines Requiring High and Verifiable Enantiomeric Purity

The (2S,3S)-enantiomer with ≥98% ee, combined with a nitrogen inversion barrier of 24–27 kcal/mol that retards racemization at ambient temperatures, makes this aziridine a reliable chiral building block for the construction of enantiomerically pure β-amino alcohols and 1,2-diamines via regio- and stereospecific ring-opening [1]. This application is supported by the elevated inversion barrier evidence and commercial ee specification.

Divergent Library Synthesis Exploiting NH-Aziridine Dual Reactivity

Unlike N-alkyl aziridines, the NH functionality of 2-phenyl-3-(propan-2-yl)aziridine enables sequential N-derivatization followed by nucleophilic opening, doubling the diversity points accessible from a single building block [1]. This scenario is grounded in the class-level evidence of orthogonal reactivity and is further supported by the compound's commercial availability in both racemic and enantiomerically pure forms.

Stereochemical Probe in NMR and Computational Studies of Nitrogen Inversion Dynamics

The high inversion barrier and distinct trans-2,3-disubstitution pattern make this compound an excellent experimental and computational model for studying nitrogen inversion kinetics and configurational stability in aziridines, as directly evidenced by DFT studies of substituent effects on the inversion barrier [1]. The ChEBML complexity score of 147 further indicates a chemically meaningful structural differentiation for method development and validation.

Application
Selection Property
Validation Focus
Enantioselective synthesis of β-amino alcohols and chiral diamines
High enantiomeric purity and elevated nitrogen inversion barrier
Stereochemical fidelity in ring-opening reactions
Divergent library synthesis using NH-aziridine dual reactivity
NH functionality enabling sequential N-derivatization and ring-opening
Functionalization sequence and diversity point validation
Stereochemical probe for NMR and computational nitrogen inversion studies
Trans-2,3-disubstitution pattern and high inversion barrier
Configurational stability and inversion kinetics benchmarking
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